molecular formula C14H11BrO B1273618 4-Bromo-4'-methylbenzophenone CAS No. 76693-57-7

4-Bromo-4'-methylbenzophenone

Cat. No. B1273618
CAS RN: 76693-57-7
M. Wt: 275.14 g/mol
InChI Key: HYLHMBIFGKMXHZ-UHFFFAOYSA-N
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Description

4-Bromo-4’-methylbenzophenone is used in analytical applications such as HPLC and GC. It is also used as a chemical reagent and pharmaceutical intermediate .


Synthesis Analysis

4-Bromo-4’-methylbenzophenone was prepared from toluene and 4-bromobenzoyl chloride by using AlCl3 catalyst . The synthesis of similar compounds was conducted via Friedel-Crafts acylation using acid chloride, substrate, and aluminum chloride as starting materials .


Molecular Structure Analysis

The molecular formula of 4-Bromo-4’-methylbenzophenone is C14H11BrO . The structure was verified by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .


Chemical Reactions Analysis

4-Bromo-4’-methylbenzophenone has been used in photochemical studies . It was placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes and yielded a photoreduction quantum efficiency of 7.75% .


Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-4’-methylbenzophenone is 275.14. It has a density of 1.375g/cm3 .

Scientific Research Applications

Photophysics Studies

4-Bromo-4’-methylbenzophenone has been utilized in photophysics research to understand the behavior of molecules when they absorb light. In an experiment conducted at Oregon State University, the compound was prepared using toluene and 4-bromobenzoyl chloride with an AlCl3 catalyst. The resulting product was used to study quantitative UV photophysics using two solvents: EPA and methylcyclohexane (MCH). Spectra collected were analyzed to construct Jablonski Energy Diagrams, which are crucial for understanding the electronic states of molecules and the transitions between them .

Phosphorescence Analysis

Benzophenones, including derivatives like 4-Bromo-4’-methylbenzophenone, are known for their phosphorescence properties. Phosphorescence studies are significant as they provide insights into the long-lived electronic excited states of molecules. At reduced temperatures, these properties have been extensively studied. An attempt was made to encase a similar compound, 4-chloro-4’-iodobenzophenone (CIBP), in polymethylmethacrylate to study its phosphorescence at room temperature by isolating individual molecules . This suggests potential applications for 4-Bromo-4’-methylbenzophenone in similar room temperature phosphorescence studies.

Synthesis via Friedel-Crafts Acylation

The synthesis of 4-Bromo-4’-methylbenzophenone can be achieved through Friedel-Crafts acylation, a classic method in organic chemistry for introducing acyl groups into aromatic rings. This method involves the use of benzoyl chloride and an excess of bromobenzene, with the product being recovered after vacuum distillation and recrystallization in ethanol . This synthetic route is essential for producing the compound for various research applications.

Safety and Hazards

4-Bromo-4’-methylbenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Future Directions

Future research could focus on the photophysical properties of 4-Bromo-4’-methylbenzophenone. For instance, it could be used to study the effects of different solvents on its photophysical properties .

Mechanism of Action

Target of Action

4-Bromo-4’-methylbenzophenone is a type of benzophenone, which are well known for their phosphorescence . The primary targets of this compound are the molecules that interact with its phosphorescence properties.

Mode of Action

The compound’s mode of action is primarily through its photophysical properties. It undergoes a process known as photoreduction, where it is exposed to UV light and undergoes a reduction reaction . This process changes the compound’s structure and properties, leading to various downstream effects.

Biochemical Pathways

It is known that the compound’s photoreduction process can influence various chemical reactions and pathways within a system . The downstream effects of these changes can vary widely depending on the specific context and conditions.

Result of Action

The result of 4-Bromo-4’-methylbenzophenone’s action is primarily the change in its own structure and properties due to photoreduction . This can lead to various molecular and cellular effects, depending on the specific context and conditions. For example, in some cases, the compound’s photoreduction can lead to the formation of a substituted benzopinacol .

Action Environment

The action, efficacy, and stability of 4-Bromo-4’-methylbenzophenone can be influenced by various environmental factors. For instance, the compound’s photoreduction process is dependent on the presence of UV light . Other factors, such as temperature and the presence of other chemicals, can also influence the compound’s action and stability.

properties

IUPAC Name

(4-bromophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLHMBIFGKMXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373718
Record name 4-Bromo-4'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-methylbenzophenone

CAS RN

76693-57-7
Record name 4-Bromo-4'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of N,O-dimethylhydroxylamine hydrochloride (8.20 g) in THF (dry) (75 mL) was added TEA (23.4 mL) at 0° C. After being stirred at 0° C. for 20 min, 4-methylbenzoyl chloride (10 g) in THF (dry) (20 mL) was added to the reaction mixture. The mixture was stirred at room temperature for 2 days. The mixture was quenched with water at room temperature and extracted with EtOAc. The organic layer was separated, washed with brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give N-methoxy-N,4-dimethylbenzamide (11.7 g) as a yellow oil. n-Butyllithium (1.6 M in hexane) (25.1 mL) was added dropwise to a mixture of 1,4-dibromobenzene (8.29 g) in THF (dry) (105 mL) at −78° C. for 10 min. The mixture was stirred at the same temperature under nitrogen for 30 min to form white precipitates. A solution of N-methoxy-N,4-dimethylbenzamide (6 g) in THF (dry) (20 mL) was added to the reaction mixture at −78° C. and the mixture was stirred at the same temperature under nitrogen for 30 min and then at room temperature under a dry atmosphere with anhydrous calcium chloride tube overnight. The mixture was quenched with sat. NH4Cl aq. at room temperature and extracted with EtOAc. The organic layer was separated, washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography (silica gel, eluted with EtOAc in hexane) to give the title compound (7.18 g) as a pale yellow solid.
Quantity
25.1 mL
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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